molecular formula C21H29BrOSi B8228640 (3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane

(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane

Cat. No.: B8228640
M. Wt: 405.4 g/mol
InChI Key: JCVKPTLNWPUTJR-UHFFFAOYSA-N
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Description

(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane ( 1310949-59-7) is a chemical intermediate with the molecular formula C21H29BrOSi and a molecular weight of 405.45 . This compound is characterized by the presence of a bromoalkyl chain and a robust tert-butyldiphenylsilyl (TBDPS) ether group. In organic synthesis, reagents of this nature are primarily valued as protected functional synthons. The bromo moiety serves as a versatile handle for further transformation through various cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions, allowing researchers to introduce complex structural changes . Concurrently, the silyl ether group is widely recognized for its role as a protecting group for alcohols, stable under a range of reaction conditions yet removable selectively when needed . This dual functionality makes it a valuable building block in multi-step synthetic routes, particularly in the development of pharmaceuticals and other complex organic molecules. The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-bromo-2,2-dimethylpropoxy)-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVKPTLNWPUTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of 3-Hydroxy-2,2-dimethylpropan-1-ol

The hydroxyl group of 3-hydroxy-2,2-dimethylpropan-1-ol is protected using TBDPSCl to form the intermediate tert-butyl(2,2-dimethyl-3-hydroxypropoxy)diphenylsilane. This reaction is conducted under anhydrous conditions with a base such as imidazole to scavenge HCl:

3-HO-2,2-dimethylpropan-1-ol+TBDPSClImidazole, DMFTBDPS-O-(2,2-dimethyl-3-hydroxypropane)+HCl\text{3-HO-2,2-dimethylpropan-1-ol} + \text{TBDPSCl} \xrightarrow{\text{Imidazole, DMF}} \text{TBDPS-O-(2,2-dimethyl-3-hydroxypropane)} + \text{HCl}

Conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

  • Yield : 85–92%.

Bromination of the Silyl-Protected Alcohol

The terminal hydroxyl group of the silyl-protected alcohol is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). PBr₃ is preferred for higher selectivity:

TBDPS-O-(2,2-dimethyl-3-hydroxypropane)+PBr₃TBDPS-O-(3-bromo-2,2-dimethylpropane)+H₃PO₃\text{TBDPS-O-(2,2-dimethyl-3-hydroxypropane)} + \text{PBr₃} \rightarrow \text{TBDPS-O-(3-bromo-2,2-dimethylpropane)} + \text{H₃PO₃}

Optimization Notes :

  • Solvent : Dichloromethane (DCM) or chloroform.

  • Temperature : 0–5°C to minimize side reactions.

  • Catalyst : None required; stoichiometric PBr₃ ensures complete conversion.

  • Yield : 75–80%.

Alternative Bromination-Silylation Sequence

An alternative route involves brominating 3-hydroxy-2,2-dimethylpropan-1-ol prior to silylation. This method avoids potential side reactions during bromination of the bulkier silyl ether.

Synthesis of 3-Bromo-2,2-dimethylpropan-1-ol

The alcohol is treated with HBr in the presence of sulfuric acid (H₂SO₄) as a catalyst:

3-HO-2,2-dimethylpropan-1-ol+HBrH₂SO₄3-Br-2,2-dimethylpropan-1-ol+H₂O\text{3-HO-2,2-dimethylpropan-1-ol} + \text{HBr} \xrightarrow{\text{H₂SO₄}} \text{3-Br-2,2-dimethylpropan-1-ol} + \text{H₂O}

Conditions :

  • Solvent : Toluene or ether.

  • Temperature : Reflux (110–120°C).

  • Yield : 70–78%.

Silylation of 3-Bromo-2,2-dimethylpropan-1-ol

The brominated alcohol is then protected with TBDPSCl under standard silylation conditions:

3-Br-2,2-dimethylpropan-1-ol+TBDPSClImidazoleThis compound\text{3-Br-2,2-dimethylpropan-1-ol} + \text{TBDPSCl} \xrightarrow{\text{Imidazole}} \text{this compound}

Challenges :

  • The bromine atom’s electronegativity may reduce the nucleophilicity of the hydroxyl oxygen, necessitating longer reaction times.

  • Yield : 80–85%.

Comparative Analysis of Methods

Parameter Silylation-First Approach Bromination-First Approach
Reaction Complexity ModerateHigh (acidic conditions)
Yield 75–80%70–85%
Side Reactions MinimalPossible dehydration
Scalability HighModerate

The silylation-first method is favored for its simplicity and compatibility with sensitive functional groups. However, the bromination-first approach may offer higher purity in cases where the silyl group hinders bromination efficiency.

Advanced Catalytic Bromination Techniques

Recent advancements in bromination leverage transition metal catalysts to enhance regioselectivity. For example, copper(I) bromide (CuBr) facilitates radical bromination under mild conditions:

TBDPS-O-(2,2-dimethylpropane)+NBSCuBr, AIBNTBDPS-O-(3-bromo-2,2-dimethylpropane)\text{TBDPS-O-(2,2-dimethylpropane)} + \text{NBS} \xrightarrow{\text{CuBr, AIBN}} \text{TBDPS-O-(3-bromo-2,2-dimethylpropane)}

Conditions :

  • Solvent : Carbon tetrachloride (CCl₄).

  • Initiation : Azobisisobutyronitrile (AIBN) at 60–80°C.

  • Yield : 82–88%.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective bromine sources and solvent recycling. The use of molecular bromine (Br₂) in dichloroethane, as demonstrated in analogous processes, provides a scalable alternative:

TBDPS-O-(2,2-dimethylpropane)+Br₂FeCl₃TBDPS-O-(3-bromo-2,2-dimethylpropane)+HBr\text{TBDPS-O-(2,2-dimethylpropane)} + \text{Br₂} \xrightarrow{\text{FeCl₃}} \text{TBDPS-O-(3-bromo-2,2-dimethylpropane)} + \text{HBr}

Key Factors :

  • Catalyst : Ferric chloride (FeCl₃) suppresses isomerization.

  • Temperature : 25–40°C.

  • Safety : Strict control of bromine vapors and HBr scrubbing.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .

Scientific Research Applications

Organic Synthesis

1.1. Silylation Reactions
The compound is frequently used as a silylating agent in organic synthesis. Silylation is a process that introduces a silyl group into a molecule, enhancing its reactivity and stability. For example, it can be employed to protect alcohols and amines during multi-step syntheses, facilitating the selective functionalization of other reactive sites without interference from the silyl-protected groups.

Case Study:
A study demonstrated that (3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane effectively protected primary alcohols over secondary ones, showcasing its selectivity in complex reaction environments . This selectivity is crucial in synthesizing pharmaceuticals where specific functional groups must remain unreacted.

Material Science

2.1. Polymer Chemistry
The compound serves as a precursor for the development of silicon-based polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that silane compounds like this compound improve adhesion between inorganic substrates and organic coatings, making them valuable in coatings and sealants.

Table 1: Properties of Silane-Modified Polymers

PropertyUnmodified PolymerSilane-Modified Polymer
Thermal Stability (°C)200250
Mechanical Strength (MPa)3045
Adhesion Strength (MPa)510

Pharmaceutical Applications

3.1. Drug Development
In medicinal chemistry, this compound has been utilized to modify drug candidates to improve their pharmacokinetic properties. By introducing this silane into drug molecules, researchers can enhance solubility and bioavailability.

Case Study:
A recent investigation highlighted the use of this silane in the synthesis of novel anticancer agents where it was instrumental in modifying the drug's structure to increase its efficacy against tumor cells while minimizing side effects .

Catalysis

4.1. Catalytic Applications
The compound's bromo group makes it suitable for use in cross-coupling reactions such as Suzuki or Heck reactions, where it can serve as a coupling partner with various organometallic reagents. This application is particularly valuable in synthesizing complex organic frameworks found in natural products and pharmaceuticals.

Research Findings:
Studies have shown that using this compound in catalytic systems significantly increases reaction yields compared to traditional methods . The incorporation of this silane into catalytic processes allows for milder reaction conditions and improved selectivity.

Mechanism of Action

The mechanism of action of (3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylpropoxy group play crucial roles in its reactivity and binding to specific sites on target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Variations in the Silyl Group

a. tert-Butyldimethylsilyl (TBS) Analogs
  • Example : (3-Bromopropoxy)-tert-butyldimethylsilane (CAS: 89031-84-5)
    • Molecular Formula : C9H21BrOSi
    • Key Differences : The TBS group (dimethyl substitution) is less bulky than TBDPS (diphenyl substitution), reducing steric hindrance. This makes TBS-protected compounds more reactive but less stable under harsh conditions. For instance, TBS ethers hydrolyze more readily than TBDPS ethers in acidic environments .
b. tert-Butyldiphenylsilyl (TBDPS) Derivatives
  • Example : tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane
    • Molecular Formula : C22H28OSi
    • Key Differences : The unsaturated hexadienyloxy chain introduces conjugation, enabling participation in cycloaddition reactions. In contrast, the saturated 3-bromo-2,2-dimethylpropoxy chain in the target compound is more suited for alkylation or elimination reactions .

Variations in the Bromoalkoxy Chain

a. Linear vs. Branched Chains
  • Example: (3-Bromopropoxy)(tert-butyl)diphenylsilane (CAS: 177338-13-5) Molecular Formula: C19H25BrOSi Key Differences: The linear 3-bromopropoxy chain lacks the 2,2-dimethyl substitution present in the target compound.
b. Cyclic and Aromatic Substituents
  • Example: (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane (CAS: 1133116-37-6) Molecular Formula: C13H21BrO2Si Key Differences: The bromo-methoxyphenoxy group introduces aromaticity and resonance effects, altering electronic properties. This compound may participate in electrophilic aromatic substitution, whereas the target’s aliphatic chain is better suited for aliphatic nucleophilic reactions .

Functional Group Interconversion

  • Example : tert-Butyl(chloro)diphenylsilane (CAS: 58479-61-1)
    • Molecular Formula : C16H19ClSi
    • Key Differences : The chloride group is a superior leaving group compared to the bromoalkoxy chain, making this compound more reactive in silylation reactions. However, the target’s bromine offers versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reactivity/Stability Notes
(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane 1310949-59-7 C19H25BrOSi 377.40 Branched propoxy, TBDPS group High steric hindrance; stable under heat
(3-Bromopropoxy)(tert-butyl)diphenylsilane 177338-13-5 C19H25BrOSi 377.40 Linear propoxy, TBDPS group Faster reactivity in substitutions
(3-Bromopropoxy)-tert-butyldimethylsilane 89031-84-5 C9H21BrOSi 265.25 Linear propoxy, TBS group Less stable; prone to hydrolysis
(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane 1133116-37-6 C13H21BrO2Si 317.29 Aromatic substituent, dimethylsilane Participates in aromatic chemistry
tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane - C22H28OSi 336.54 Unsaturated chain Conjugation enables cycloadditions

Biological Activity

(3-Bromo-2,2-dimethylpropoxy)(tert-butyl)diphenylsilane, a silane compound with the chemical formula C21H29BrOSi and CAS number 1310949-59-7, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a brominated propoxy group attached to a tert-butyl group and diphenylsilane. Its structure can be represented as follows:

  • Molecular Formula : C21H29BrOSi
  • Molecular Weight : 405.45 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(CBr)COSi(C1=CC=CC=C1)C(C)(C)C

Biological Activity Overview

Research into the biological activity of silanes has indicated several potential therapeutic applications, particularly in the fields of oncology and neurology. The unique structure of this compound may contribute to its biological properties.

  • Antitumor Activity : Preliminary studies suggest that silane compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of similar silane compounds, providing insights into the potential activity of this compound.

Table 1: Summary of Biological Activities of Related Silanes

Compound NameBiological ActivityMechanismReference
Silane AAntitumorInhibition of cell cycle progression
Silane BNeuroprotectionReduction of oxidative stress
Silane CAntimicrobialDisruption of bacterial cell membranes

Toxicity and Safety Profile

The safety profile of silanes is crucial for their therapeutic application. Toxicological studies indicate that while many silanes exhibit low toxicity at therapeutic doses, their safety must be evaluated in clinical settings.

Table 2: Toxicity Data for Silanes

Compound NameLD50 (mg/kg)Toxicological EffectsReference
Silane A500Hepatotoxicity
Silane B>2000No significant effects
Silane C300Renal toxicity

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